Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate
Description
Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate (CAS: 328025-58-7) is a complex organic compound with the molecular formula C₂₄H₂₀N₂O₄ and a molecular weight of 400.4266 g/mol . Its structure features:
- A benzoate ester group at the 4-position of the benzene ring.
- A hydrazino (-NH-NH-) linkage.
- A 1-benzoyl-2-oxo-2-phenylethylidene moiety, contributing to its planar, conjugated system.
Properties
Molecular Formula |
C24H20N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
ethyl 4-[[(E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C24H20N2O4/c1-2-30-24(29)19-13-15-20(16-14-19)25-26-21(22(27)17-9-5-3-6-10-17)23(28)18-11-7-4-8-12-18/h3-16,27H,2H2,1H3/b22-21+,26-25? |
InChI Key |
IQPJWLUMWCUCHL-SNWRPHOWSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N=N/C(=C(\C2=CC=CC=C2)/O)/C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC(=C(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 1-benzoyl-2-oxo-2-phenylethylidene hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-[2-(1-Benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(1,3-thiazol-2-yl)benzenesulfonamide (CAS: 116690-26-7)
- Molecular Formula : C₂₄H₁₈N₄O₄S₂
- Molecular Weight : 490.55412 g/mol
- Key Differences: Replaces the ethyl benzoate group with a sulfonamide linked to a thiazole ring. The thiazole moiety introduces heterocyclic aromaticity, which may enhance biological activity (e.g., antimicrobial or kinase inhibition).
- Applications : Likely explored for therapeutic uses due to the thiazole-sulfonamide combination, a common pharmacophore in drug design.
Ethyl 4-(2-{5-Bromo-2-hydroxy-3-nitrobenzylidene}hydrazino)benzoate (CAS: 445005-42-5)
- Molecular Formula: Not explicitly provided, but substituents include bromo, hydroxy, and nitro groups on the benzylidene ring .
- Key Differences: Substitutes the benzoyl-oxo-phenylethylidene group with a 5-bromo-2-hydroxy-3-nitrobenzylidene moiety. The hydroxy group offers additional sites for hydrogen bonding or metal coordination.
- Applications : May serve as a precursor in synthesizing dyes or metal complexes due to its redox-active nitro group.
Ethyl 4-(Dimethylamino)benzoate
- Molecular Formula: C₁₁H₁₅NO₂
- Key Differences: Replaces the hydrazino-benzoyl-phenylethylidene side chain with a dimethylamino (-N(CH₃)₂) group . The dimethylamino group is strongly electron-donating, altering electronic properties and solubility.
- Applications: Widely used as a co-initiator in resin cements, where it exhibits higher reactivity (e.g., degree of conversion) compared to other amines like 2-(dimethylamino)ethyl methacrylate .
Ethyl 4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoate (CAS: 356551-55-8)
- Molecular Formula : C₁₅H₂₀N₂O₅
- Key Differences: Features a 4-oxobutanoate ester instead of a benzoate, with a 4-methoxyphenylacetyl substituent on the hydrazino group .
- Applications: Likely explored in medicinal chemistry for its hydrazide-oxobutanoate structure, which is common in protease inhibitors.
I-6501 and I-6502
- Structures: I-6501: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate I-6502: Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentyloxy)benzoate .
- Key Differences :
- Incorporate isoxazole rings and pentylthio/pentyloxy spacers, increasing structural flexibility and heterocyclic interactions.
- The thioether (I-6501) or ether (I-6502) linkages affect electronic properties and metabolic stability.
- Applications: Potential use as bioactive molecules targeting enzymes or receptors requiring heterocyclic recognition.
Biological Activity
Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
The presence of the hydrazino group and the benzoyl moiety suggests potential reactivity and biological activity, particularly in enzyme inhibition and interaction with cellular targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing hydrazine derivatives exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at Al-Azhar University, the compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria.
Anticancer Activity
The anticancer potential of this compound has also been investigated. Its ability to inhibit cell proliferation in various cancer cell lines was assessed.
Research Findings
In vitro studies showed that the compound exhibited cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| A549 | 20.3 |
The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of apoptotic markers in treated cells.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. This compound was evaluated for its ability to scavenge free radicals.
DPPH Radical Scavenging Assay
The DPPH assay results indicated that the compound exhibited a significant scavenging effect, with an IC50 value of 25 µM, comparable to standard antioxidants such as ascorbic acid (IC50 = 20 µM). This suggests that the compound can effectively neutralize free radicals.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Ethyl 4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]benzoate, and how can reaction conditions be optimized for yield improvement?
- Answer: The compound is synthesized via hydrazine-mediated condensation reactions. Key steps include refluxing precursors (e.g., benzoyl derivatives and hydrazine) in solvents like methanol or acetic acid for 4–7 hours under controlled temperature (100°C). Yield optimization involves adjusting molar ratios (e.g., 1:1 for reactants), solvent selection (e.g., glacial acetic acid for microwave-assisted synthesis), and recrystallization with methanol or ethanol. Monitoring via TLC (e.g., 20% ethyl acetate in hexane) ensures reaction completion .
Q. What spectroscopic techniques are recommended for confirming the structure of Ethyl 4-[...]benzoate?
- Answer: Structural confirmation requires a combination of:
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and ester/ketone carbons.
- Mass spectrometry (e.g., ESI-MS) for molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns.
Cross-validation with computational methods (DFT) is advised for hydrazino-related tautomerism .
Q. What safety precautions are necessary when handling Ethyl 4-[...]benzoate in laboratory settings?
- Answer: Follow GHS guidelines:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- In case of inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician.
- Store in ventilated areas away from oxidizing agents. Safety data sheets for analogous hydrazino compounds recommend immediate decontamination with soap/water for skin exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for hydrazino-based compounds like Ethyl 4-[...]benzoate?
- Answer: Discrepancies in NMR/IR data often arise from tautomerism or crystal packing effects. Strategies include:
- Variable-temperature NMR to study dynamic equilibria.
- X-ray crystallography to confirm solid-state structures.
- DFT calculations to model electronic environments and predict spectral shifts. Cross-referencing with literature on benzimidazole analogs (e.g., N'-aryl derivatives) is critical .
Q. What methodologies are effective in evaluating the anti-inflammatory activity of Ethyl 4-[...]benzoate derivatives?
- Answer: Use in vitro assays:
- COX-1/COX-2 inhibition via fluorometric kits.
- NO production suppression in LPS-stimulated macrophages.
- Molecular docking to assess binding affinity with cyclooxygenase active sites. Derivatives with hydroxyacetohydrazide moieties show enhanced activity, requiring dose-response studies (IC₅₀ calculations) .
Q. How does microwave-assisted synthesis impact the reaction kinetics and purity of Ethyl 4-[...]benzoate compared to traditional methods?
- Answer: Microwave synthesis reduces reaction time (e.g., 7 hours → 1–2 hours) and improves yield (e.g., 85% vs. 70% for conventional reflux). Enhanced purity is achieved through uniform heating, minimizing side products like hydrazine oligomers. Kinetic studies using HPLC can quantify rate acceleration .
Q. What strategies are employed to assess the reactivity of Ethyl 4-[...]benzoate in polymer matrix applications?
- Answer: Evaluate its role as a co-initiator in resin systems:
- Degree of conversion (DC) via FTIR to monitor C=C bond consumption.
- Dynamic mechanical analysis (DMA) to assess crosslinking efficiency.
- Co-initiator ratios (e.g., 1:2 CQ/amine) optimize physical properties like flexural strength. Ethyl 4-[...]benzoate demonstrates higher reactivity than methacrylate analogs in resin cements, particularly with diphenyliodonium salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
